Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is an organic compound that features a tert-butyl group attached to a phthalazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate typically involves the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
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Step 1: Formation of the Intermediate
Reactants: 3-methyl-4-oxo-3,4-dihydrophthalazine, tert-butyl chloroformate
Conditions: Dichloromethane, triethylamine, low temperature (0-5°C)
:Reaction: 3-methyl-4-oxo-3,4-dihydrophthalazine+tert-butyl chloroformate→Intermediate
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Step 2: Formation of the Final Product
Reactants: Intermediate, base (e.g., triethylamine)
Conditions: Room temperature
:Reaction: Intermediate+Base→Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to mimic certain biological molecules, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phthalazinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate: Lacks the methyl group at the 3-position.
Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)ethyl)carbamate: Has an ethyl group instead of a methyl group.
Uniqueness
Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and increases the compound’s stability. The methyl group at the 3-position also influences its reactivity and binding properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(3-methyl-4-oxophthalazin-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)16-9-12-10-7-5-6-8-11(10)13(19)18(4)17-12/h5-8H,9H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNGFJXIUYWHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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